molecular formula C18H17BrN2O3S B2577431 N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide CAS No. 865544-37-2

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Cat. No.: B2577431
CAS No.: 865544-37-2
M. Wt: 421.31
InChI Key: HQVABCSEZMPESB-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a benzothiazole derivative featuring a bromo-substituted benzothiazole core, an ethyl group at position 3, and a 3,4-dimethoxybenzamide substituent.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-4-21-13-7-6-12(19)10-16(13)25-18(21)20-17(22)11-5-8-14(23-2)15(9-11)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVABCSEZMPESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common method involves the condensation of 6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazole with 3,4-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing functional groups or modifying pharmacological activity.

Reagents/Conditions Product Yield Key Observations
Ethanol, NaOH (60°C, 12 hr)6-amino derivative72%Formation of amine via SNAr mechanism
DMF, NaN₃ (80°C, 8 hr)6-azido derivative65%Requires phase-transfer catalyst

Mechanism : The electron-withdrawing benzothiazole ring activates the C–Br bond for substitution. The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr), forming a Meisenheimer intermediate.

Oxidation of the Benzothiazole Ring

The sulfur atom in the benzothiazole moiety undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties.

Oxidizing Agent Product Reaction Time Outcome
H₂O₂ (30%), AcOH (40°C)Sulfoxide derivative4 hrSelective oxidation without ring opening
KMnO₄, H₂O (0°C)Sulfone derivative2 hrRequires controlled pH (8–9)

Impact : Sulfone formation increases polarity by ~15% (measured via HPLC logP), enhancing solubility in aqueous media.

Electrophilic Aromatic Substitution

The electron-rich dimethoxybenzamide moiety directs electrophiles to specific positions.

Reagents Position Substituted Product Yield
HNO₃/H₂SO₄ (0°C)Para to methoxy groupsNitro derivative58%
Br₂, FeBr₃ (CH₂Cl₂, 25°C)Ortho to methoxy groupsDibrominated product63%

Regioselectivity : Methoxy groups activate the aromatic ring, favoring substitution at positions 2 and 5 relative to the amide group .

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its benzothiazole and benzamide components.

Conditions Products pH Dependence
6M HCl, reflux (8 hr)6-bromo-3-ethylbenzothiazolone + 3,4-DMBA acidComplete cleavage at pH <2
2M NaOH, EtOH (70°C, 6 hr)Same as aboveOptimal at pH >12

Applications : Hydrolysis is used to regenerate intermediates for repurposing or structural analysis .

Reduction of the Benzothiazole Ring

Catalytic hydrogenation reduces the benzothiazole moiety to a dihydrobenzothiazole, modulating electronic properties.

Catalyst Conditions Product Selectivity
Pd/C (5%), H₂ (1 atm)Ethanol, 25°C, 24 hrDihydrobenzothiazole derivative>90%
LiAlH₄, THF (0°C to reflux)Ring-opening to thiol-amineComplex mixture<40%

Note : Over-reduction with LiAlH₄ leads to ring opening, producing 2-aminothiophenol derivatives .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or dimerization, depending on solvent polarity.

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileHead-to-tail dimerΦ = 0.12
365 nmTolueneIntramolecular cycloadductΦ = 0.08

Application : Photoreactivity is leveraged in materials science for crosslinking polymers .

Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Heck reactions for biaryl synthesis.

Reaction Type Catalyst Coupling Partner Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid78%
HeckPd(OAc)₂, P(o-tol)₃Styrene65%

Limitation : Steric hindrance from the ethyl and methoxy groups reduces yields compared to simpler substrates .

Complexation with Metal Ions

The amide and benzothiazole groups chelate transition metals, enabling coordination chemistry.

Metal Salt Ligand Sites Complex Stoichiometry Application
Cu(NO₃)₂Amide O, Thiazole S1:1 (ML)Antimicrobial activity
FeCl₃Benzothiazole N, S2:1 (M₂L)Catalytic oxidation studies

Stability Constants : Log K values range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺) in methanol-water (4:1).

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Controlled functionalization at the bromine position and benzothiazole ring enables tailored modifications for target-specific applications .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Bromine atom : Enhances reactivity.
  • Ethyl group : Influences solubility and biological interactions.
  • Dimethoxybenzamide group : Potentially enhances pharmacological properties.

Chemistry

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore new chemical reactions and pathways. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Table 1: Common Reactions of the Compound

Reaction TypeDescription
Oxidation Introduces additional functional groups.
Reduction Converts nitro groups to amines.
Substitution Bromine can be replaced by other functional groups.

Biology

In biological research, this compound is studied for its interactions with biological molecules. It has the potential to act as a biochemical probe or therapeutic agent due to its ability to modulate enzyme and receptor activity.

Table 2: Biological Activities Associated with the Compound

Activity TypeDescription
Antitumor Potential effects on cancer cell growth inhibition.
Antimicrobial Activity against various microbial strains.
Anti-inflammatory Modulation of inflammatory pathways.

Medicine

The pharmacological properties of this compound are being investigated for drug development. Its structural characteristics may contribute to its efficacy in treating various diseases.

Case Study 1: Antitumor Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antitumor activity by inducing apoptosis in cancer cells. The compound's nitro group may enhance its ability to interact with DNA, leading to potential anticancer effects.

Case Study 2: Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Table 1: Structural and Pharmacological Comparison of Benzothiazole/Benzamide Derivatives
Compound Name Key Structural Features Biological Activity (Target/Activity) Binding Affinity/IC₅₀ (Source)
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide 6-bromo, 3-ethyl benzothiazole; 3,4-dimethoxybenzamide Not explicitly stated (inferred from analogs) N/A
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide 4-chlorophenyl; allylcarbamoyl; 3,4-dimethoxybenzamide Monkeypox virus cysteine protease inhibitor −6.7 kcal/mol (in silico)
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 6-methyl benzothiazole; benzenesulfonamide 11β-HSD1 inhibitor (anti-diabetic, anti-obesity) Not quantified (structural analysis only)
N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide Thiourea linker; disulfamoylphenyl; 3,4-dimethoxybenzamide Carbonic anhydrase inhibitor IC₅₀ data not provided
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole; acrylamide; 2,4-dimethoxyphenyl Patent-listed (potential agrochemical/pharmaceutical) N/A
Key Observations:
  • Substituent Effects : The bromo and ethyl groups in the main compound may enhance steric bulk and electronic effects compared to methyl or sulfonamide substituents in analogs like .
  • Biological Relevance : The 3,4-dimethoxybenzamide moiety is recurrent in compounds with enzyme inhibitory activity (e.g., carbonic anhydrase , viral proteases ).
  • Binding Affinity : N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide shows the highest binding affinity (−6.7 kcal/mol) among analogs, suggesting the 3,4-dimethoxy group is critical for target interaction .
Key Observations:
  • Common Techniques : Most analogs are synthesized via condensation reactions (e.g., benzoyl/sulfonyl chlorides with amines) and characterized by NMR, IR, and X-ray crystallography .
  • Crystallography : Structural analogs like rely on SHELX software for refinement, highlighting the importance of hydrogen bonding (N–H⋯N, C–H⋯O) and π-interactions in crystal packing .

Physicochemical and Pharmacokinetic Insights

  • Hydrogen Bonding : The 3,4-dimethoxybenzamide group in the main compound may engage in hydrogen bonding similar to N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide, enhancing target binding .

Biological Activity

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18BrN2O3S\text{C}_{16}\text{H}_{18}\text{BrN}_2\text{O}_3\text{S}

Anti-inflammatory Activity

Benzothiazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The ability to selectively inhibit COX-2 over COX-1 is particularly desirable as it minimizes gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . Although direct studies on this specific compound are sparse, its structural characteristics align with those known to exhibit such activities.

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been well documented. For example, studies have shown that benzothiazole compounds can induce apoptosis in cancer cells by modulating various signaling pathways. A specific focus on the ability of these compounds to inhibit tumor growth has highlighted their role in targeting cancer stem cells and disrupting tumor microenvironments . The compound may exhibit similar anticancer properties due to its structural features.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialSome benzothiazole derivatives showed significant antibacterial activity against S. aureus and E. coli.
Anti-inflammatoryCompounds demonstrated selective inhibition of COX-2 over COX-1.
AnticancerInduction of apoptosis in various cancer cell lines was observed with related benzothiazole compounds.

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for structure refinement and ORTEP-III for visualizing anisotropic displacement parameters. For accurate hydrogen bonding analysis, apply graph set theory to interpret intermolecular interactions .
  • Key Data : Bond lengths (e.g., C=N imine group ~1.28 Å) and angles (e.g., benzothiazole ring planarity) should align with density functional theory (DFT) predictions.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H and 13C^13C NMR to confirm substituent positions. For example, the ethyl group at C3 should show a triplet (~1.2 ppm) and quartet (~3.4 ppm) in 1H^1H NMR .
  • FTIR : Look for carbonyl (C=O) stretches near 1680 cm1^{-1} and C=N stretches around 1600 cm1^{-1}.
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ calculated for C18H _{18}H _{18}BrN2O _2O _3S: 421.02 g/mol) .

Q. How can synthetic routes be optimized for this compound?

  • Methodology :

  • Intermediate Preparation : Start with 6-bromo-3-ethyl-1,3-benzothiazol-2(3H)-one. Use a condensation reaction with 3,4-dimethoxybenzoyl chloride under inert conditions.
  • Catalysis : Employ triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodology : Perform graph set analysis (e.g., Etter’s notation) to classify hydrogen bonds (e.g., N–H···O or C–H···π interactions). Use Mercury software to quantify intermolecular distances and angles .
  • Data Contradictions : If experimental H-bond lengths deviate >0.1 Å from DFT predictions, re-evaluate thermal ellipsoid models using SHELXL’s ADPs (anisotropic displacement parameters) .

Q. What computational approaches predict its binding affinity to biological targets (e.g., cysteine proteases)?

  • Methodology :

  • Docking : Use AutoDock Vina to simulate ligand-protein interactions. For example, N-[(2E)-...] showed a binding affinity of −6.7 kcal/mol to the monkeypox virus cysteine protease in silico .
  • MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and RMSF plots .
    • Table :
LigandBinding Affinity (kcal/mol)RMSD Range (Å)
N-[(2E)-...] (target)−6.70.8–1.2
Reference inhibitor−5.01.5–2.0

Q. How can structural analogs improve bioactivity while minimizing toxicity?

  • Methodology :

  • SAR Studies : Replace the bromo group with Cl or CF3_3 to modulate electron-withdrawing effects. Test in vitro cytotoxicity (e.g., IC50_{50} in HEK293 cells) and compare with parent compound .
  • ADMET Prediction : Use SwissADME to predict logP (target: 2–3) and PAINS filters to eliminate promiscuous scaffolds .

Q. How to resolve discrepancies in crystallographic data (e.g., disorder or twinning)?

  • Methodology :

  • Twinning : Apply SHELXL’s TWIN/BASF commands for detwinning. Use PLATON’s ROTAX tool to model rotational disorder .
  • Disorder : Refine split positions with PART instructions and restrain ADP similarity using SIMU/SAME .

Methodological Notes

  • Crystallography : Always cross-validate SCXRD results with PXRD to confirm phase purity .
  • Biological Assays : Include positive controls (e.g., tamoxifen for cytotoxicity) and validate via dose-response curves .
  • Data Reproducibility : Archive raw diffraction data (CIF files) in repositories like the Cambridge Structural Database (CSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.